molecular formula C19H28N4O B14999222 3,3-dimethyl-8-(2-methylpropyl)-6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(2-methylpropyl)-6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B14999222
M. Wt: 328.5 g/mol
InChI Key: IDLYNSHPKMAMNG-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,4-c]pyridine core, which is a fused bicyclic system combining a pyridine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrano[3,4-c]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a dihydropyran derivative under acidic or basic conditions. The introduction of the piperazine moiety can be accomplished through nucleophilic substitution reactions, where a piperazine derivative is reacted with an appropriate leaving group on the pyrano[3,4-c]pyridine core. The nitrile group can be introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols

Scientific Research Applications

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE depends on its specific interactions with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it could inhibit or activate specific enzymes, bind to receptor sites, or interfere with cellular signaling pathways. The exact mechanism of action would require detailed biochemical and pharmacological studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: This compound features a piperidine moiety instead of a piperazine moiety, which may result in different chemical and biological properties.

    3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE:

Uniqueness

The uniqueness of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(PIPERAZIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and the pyrano[3,4-c]pyridine core. The presence of the piperazine moiety and nitrile group may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design and development of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

3,3-dimethyl-8-(2-methylpropyl)-6-piperazin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H28N4O/c1-13(2)9-17-16-12-24-19(3,4)10-14(16)15(11-20)18(22-17)23-7-5-21-6-8-23/h13,21H,5-10,12H2,1-4H3

InChI Key

IDLYNSHPKMAMNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCNCC3

Origin of Product

United States

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